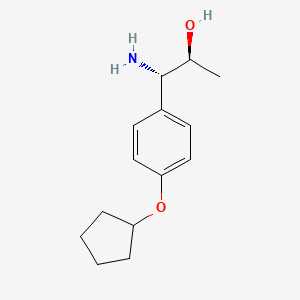
5-((Trimethylsilyl)ethynyl)-2,2'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((Trimethylsilyl)ethynyl)-2,2’-bipyridine: is an organosilicon compound that features a bipyridine core substituted with a trimethylsilyl-ethynyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-((Trimethylsilyl)ethynyl)-2,2’-bipyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2,2’-bipyridine and trimethylsilylacetylene.
Reaction Conditions: A common method involves the use of a palladium-catalyzed Sonogashira coupling reaction. The reaction is carried out in the presence of a base such as triethylamine and a palladium catalyst like palladium(II) chloride.
Procedure: The 2,2’-bipyridine is reacted with trimethylsilylacetylene under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (around 60-80°C) for several hours.
Industrial Production Methods: While specific industrial production methods for 5-((Trimethylsilyl)ethynyl)-2,2’-bipyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The bipyridine core can undergo redox reactions, which are important in coordination chemistry and catalysis.
Coupling Reactions: The ethynyl group can participate in various coupling reactions, such as Sonogashira and Heck couplings.
Common Reagents and Conditions:
Substitution: Reagents like halides or organometallic compounds can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Products with different functional groups replacing the trimethylsilyl group.
Oxidation and Reduction: Various oxidized or reduced forms of the bipyridine core.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Coordination Chemistry: Used as a ligand in the formation of metal complexes.
Catalysis: Employed in catalytic cycles due to its ability to stabilize metal centers.
Biology and Medicine:
Bioinorganic Chemistry:
Industry:
Materials Science: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Wirkmechanismus
The mechanism of action of 5-((Trimethylsilyl)ethynyl)-2,2’-bipyridine largely depends on its role as a ligand in coordination chemistry. It can coordinate to metal centers through the nitrogen atoms of the bipyridine core, forming stable complexes. These complexes can then participate in various catalytic and redox processes, facilitating chemical transformations.
Vergleich Mit ähnlichen Verbindungen
2,2’-Bipyridine: The parent compound without the trimethylsilyl-ethynyl substitution.
4,4’-Dimethyl-2,2’-bipyridine: A bipyridine derivative with methyl groups instead of the trimethylsilyl-ethynyl group.
Uniqueness:
- The presence of the trimethylsilyl-ethynyl group in 5-((Trimethylsilyl)ethynyl)-2,2’-bipyridine imparts unique electronic and steric properties, making it a versatile ligand in coordination chemistry and a valuable building block in materials science.
Eigenschaften
Molekularformel |
C15H16N2Si |
|---|---|
Molekulargewicht |
252.39 g/mol |
IUPAC-Name |
trimethyl-[2-(6-pyridin-2-ylpyridin-3-yl)ethynyl]silane |
InChI |
InChI=1S/C15H16N2Si/c1-18(2,3)11-9-13-7-8-15(17-12-13)14-6-4-5-10-16-14/h4-8,10,12H,1-3H3 |
InChI-Schlüssel |
WMYBRQUKGSLPBB-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C#CC1=CN=C(C=C1)C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2-Bromo-5-(2-methoxyethoxy)benzyl)-1-(2-(7-chloro-2,3-dihydrobenzo[B][1,4]dioxin-6-YL)ethyl)piperidine](/img/structure/B13032199.png)
![4-[2-(3,3-Dimethyl-pyrrolidin-1-yl)-ethyl]-phenylamine](/img/structure/B13032213.png)
![Methyl7-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B13032221.png)



![3-methyl-4,5-dihydro-1H-benzo[g]indole-2-carboxylic acid](/img/structure/B13032239.png)




![3-(2-Aminoethyl)-6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one](/img/structure/B13032276.png)
![5-chloro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B13032278.png)
![3-Iodo-5-methyl-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole](/img/structure/B13032293.png)
